molecular formula C10H7N3O4 B187463 5-nitro-N-(pyridin-3-yl)furan-2-carboxamide CAS No. 43151-33-3

5-nitro-N-(pyridin-3-yl)furan-2-carboxamide

Cat. No.: B187463
CAS No.: 43151-33-3
M. Wt: 233.18 g/mol
InChI Key: ADYPJKNMIDVKIU-UHFFFAOYSA-N
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Description

5-nitro-N-(pyridin-3-yl)furan-2-carboxamide is a chemical compound with the molecular formula C11H8N4O4 It is characterized by the presence of a furan ring, a nitro group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(pyridin-3-yl)furan-2-carboxamide typically involves the nitration of 2-furancarboxamide followed by the introduction of the pyridinyl group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for the nitration process. The subsequent steps may involve the use of reagents like pyridine and catalysts to facilitate the formation of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(pyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of strong bases or acids as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Furancarboxamide, 5-amino-N-3-pyridinyl-, while substitution reactions can introduce various functional groups onto the furan or pyridine rings .

Scientific Research Applications

5-nitro-N-(pyridin-3-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-N-(pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-N-(3-pyridinylmethyl)-2-furancarboxamide: Similar in structure but with a different substitution pattern on the pyridine ring.

    2-Furancarboxamide, N-[(5-chloro-3-pyridinyl)methyl]-: Contains a chloro group instead of a nitro group.

Uniqueness

5-nitro-N-(pyridin-3-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

43151-33-3

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

5-nitro-N-pyridin-3-ylfuran-2-carboxamide

InChI

InChI=1S/C10H7N3O4/c14-10(12-7-2-1-5-11-6-7)8-3-4-9(17-8)13(15)16/h1-6H,(H,12,14)

InChI Key

ADYPJKNMIDVKIU-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Key on ui other cas no.

43151-33-3

solubility

35 [ug/mL]

Origin of Product

United States

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